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  • Product: Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
  • CAS: 1774897-50-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride (CAS No: 1774897-50-5), a spirocyclic compound of increasing interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific salt, this document combines known information with data from structurally similar analogs and established analytical methodologies to present a thorough predictive characterization. The guide is designed to offer researchers and drug development professionals a robust framework for understanding and working with this molecule, covering its identity, physical and chemical characteristics, and recommended protocols for its analysis.

Introduction

Spirocyclic scaffolds have gained significant traction in modern drug discovery due to their unique three-dimensional architecture, which can impart favorable properties such as improved metabolic stability, enhanced target selectivity, and better aqueous solubility.[1] The 6-azaspiro[2.5]octane moiety, in particular, has been explored for its potential in developing novel therapeutics, including antagonists for muscarinic acetylcholine receptors.[1] Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride incorporates this promising scaffold. The benzyl carbamate group is a common protecting group in organic synthesis, and its presence suggests the molecule's role as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][3][4]

This guide aims to provide a detailed examination of the physicochemical properties that are critical for the handling, formulation, and development of this compound. By integrating data from the core molecule, its parent free base, and relevant analogs, we present a holistic view of its expected behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

Table 1: Chemical Identity of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride

IdentifierValueSource
Chemical Name Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride-
CAS Number 1774897-50-5Supplier Data
Molecular Formula C₁₅H₂₁ClN₂O₂Supplier Data
Molecular Weight 296.79 g/mol Supplier Data
Chemical Structure Chemical Structure of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
-SMILES O=C(NC1CC12CCNCC2)OCC3=CC=CC=C3.ClSupplier DataInChIKey Not available for the hydrochloride salt.-

The structure reveals a spirocyclic system composed of a cyclopropane and a piperidine ring sharing a single carbon atom. The carbamate functional group is attached at the 1-position of the spiro-octane ring, with the nitrogen of the piperidine ring protonated to form the hydrochloride salt.

Predicted and Analog-Derived Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Estimated ValueBasis for Estimation / Comments
Physical Form White to off-white solidTypical for small molecule hydrochloride salts.
Melting Point (°C) 170 - 190 (Decomposition)Estimated based on similar spirocyclic amine hydrochlorides and benzyl carbamate derivatives. For instance, benzyl N-(2-aminoethyl)carbamate hydrochloride has a melting point of 169-172 °C.[5] The spirocyclic structure may lead to a slightly higher melting point.
Solubility
   WaterSolubleThe hydrochloride salt form is expected to significantly increase aqueous solubility compared to the free base.[6]
   MethanolSolublePolar protic solvents are generally good solvents for hydrochloride salts.
   EthanolSolubleSimilar to methanol.[6]
   DichloromethaneSparingly soluble to insolubleThe ionic nature of the salt reduces solubility in non-polar organic solvents.
   AcetonitrileSparingly solubleModerate polarity solvent.
pKa 8.5 - 9.5Estimated for the protonated secondary amine in the piperidine ring. This is a typical range for cyclic secondary amines.
LogP (octanol-water) 2.4767 (Computed for free base)This computed value suggests moderate lipophilicity for the free base. The hydrochloride salt will have a significantly lower apparent LogP.
Topological Polar Surface Area (TPSA) 50.36 Ų (Computed for free base)Indicates good potential for oral bioavailability.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the spirocyclic nature and the presence of diastereotopic protons. Key expected signals include:

    • Aromatic Protons: A multiplet in the range of 7.3-7.5 ppm corresponding to the five protons of the benzyl group.[7]

    • Benzyl CH₂: A singlet or a pair of doublets around 5.1-5.2 ppm.[7]

    • Piperidine and Cyclopropane Protons: A series of complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm). The protons adjacent to the nitrogen will be deshielded and likely appear as broad signals.

    • Carbamate N-H: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

    • Amine N-H (protonated): A broad singlet at a downfield chemical shift, potentially exchanging with water in protic solvents.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments.

    • Carbonyl Carbon: A signal in the range of 155-157 ppm for the carbamate carbonyl.

    • Aromatic Carbons: Signals between 127-137 ppm for the benzyl group carbons.

    • Benzyl CH₂ Carbon: A signal around 67 ppm.

    • Spiro Carbon: A unique quaternary carbon signal.

    • Piperidine and Cyclopropane Carbons: Signals in the aliphatic region (approximately 20-60 ppm).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3350N-H (carbamate)Stretching
~3030C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
2700-2400N⁺-H (amine salt)Stretching (broad)
~1700C=O (carbamate)Stretching
~1530N-H (carbamate)Bending
1495, 1455C=C (aromatic)Stretching
~1250C-O (carbamate)Stretching
~740, 700C-H (aromatic)Out-of-plane bending
Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, the expected parent ion would be the molecular ion of the free base [M+H]⁺ at m/z 261.34. Fragmentation would likely involve the loss of the benzyl group or cleavage of the carbamate moiety.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are critical for its stability, manufacturability, and performance.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for determining the crystallinity of a material. For Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride, a crystalline solid would exhibit a unique diffraction pattern of sharp peaks at specific 2θ angles. An amorphous solid would show a broad halo with no distinct peaks. The PXRD pattern is crucial for identifying different polymorphic forms.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal thermal transitions. For a crystalline material, a sharp endotherm corresponding to its melting point would be observed.[9] As estimated, this is likely to be in the range of 170-190 °C, potentially with decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For this compound, a TGA scan would be expected to be stable until the onset of thermal decomposition. If the material is a hydrate, a mass loss corresponding to the water molecules would be observed at lower temperatures.

Hygroscopicity

The propensity of a solid to absorb moisture from the atmosphere is a critical stability parameter. As a hydrochloride salt, there is a potential for hygroscopicity. The degree of water uptake can be determined by Dynamic Vapor Sorption (DVS) analysis.

Experimental Protocols

The following section outlines detailed methodologies for the characterization of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride.

Solubility Determination

Objective: To determine the equilibrium solubility in various solvents.

Methodology (Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, methanol, acetonitrile) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Solubility Determination Workflow A Add excess compound to solvent B Agitate at constant temperature (24h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC-UV D->E

Caption: Workflow for solubility determination.

Powder X-Ray Diffraction (PXRD) Analysis

Objective: To assess the crystallinity and identify the polymorphic form.

Methodology:

  • Gently grind a small amount of the sample to a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a zero-background sample holder.

  • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

  • Scan a 2θ range of approximately 2° to 40° with an appropriate step size and scan speed.

  • Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous).

Thermal Analysis (DSC/TGA)

Objective: To determine the melting point and thermal stability.

Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • For DSC, heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 30 °C to 250 °C).

  • For TGA, heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 30 °C to 400 °C).

  • Analyze the DSC thermogram for endothermic or exothermic events and the TGA curve for mass loss.

G Thermal Analysis Workflow cluster_0 DSC cluster_1 TGA A Weigh sample into DSC pan B Heat at 10 °C/min under N₂ A->B C Record heat flow vs. temp B->C D Weigh sample into TGA pan E Heat at 10 °C/min under N₂ D->E F Record mass loss vs. temp E->F

Caption: DSC and TGA experimental workflow.

Hygroscopicity Assessment (DVS)

Objective: To determine the moisture sorption-desorption behavior.

Methodology:

  • Place a small amount of the sample (10-20 mg) onto the DVS instrument's microbalance.

  • Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

  • Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 90% RH in 10% increments.

  • At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Subsequently, decrease the RH in a stepwise manner back to 0% to record the desorption isotherm.

  • Plot the change in mass versus RH to generate the sorption-desorption profile.

Stability

The chemical stability of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is a crucial parameter.

  • Solid-State Stability: As a hydrochloride salt, the compound is expected to be relatively stable in the solid state under ambient conditions, protected from light and moisture. Potential degradation pathways could involve oxidation or hydrolysis if exposed to harsh conditions.

  • Solution Stability: The stability in solution will be pH-dependent. Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions.[10] It is recommended to assess the stability in various buffers at different pH values and temperatures.

Conclusion

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is a molecule with significant potential as a building block in pharmaceutical research. While direct experimental data is limited, this guide provides a comprehensive predictive overview of its physicochemical properties based on its chemical structure and data from analogous compounds. The provided experimental protocols offer a solid foundation for researchers to perform their own characterization and to handle this compound with a thorough understanding of its expected behavior. As with any new chemical entity, it is imperative that these predicted properties are confirmed through rigorous experimental validation.

References

  • Grokipeida. Benzyl carbamate. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 6-Azaspiro[2.5]octane. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Kondratov, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7689. [Link]

  • Cancho-Grande, B., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. [Link]

  • PubChem. 6-Azaspiro(2.5)octane hydrochloride. [Link]

  • Pihlaja, K., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 53-61. [Link]

  • Domańska, U., & Płowaś, M. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data, 66(5), 2113-2123. [Link]

  • ResearchGate. FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... [Link]

  • Hidayat, A. R. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Tumiatti, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 963-985. [Link]

  • SciELO. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • Sim, L. H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2135. [Link]

  • International Journal of Scientific Development and Research. Methods to boost solubility. [Link]

  • Tradeindia. Benzyl (6-azaspiro[2.5]octan-1-yl)carbamate/ 1239852-33-5. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Wawer, I., & Sadlej, J. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4619. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Zetta, L., et al. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-595. [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. spectroscopic studies of some n-heterocyclic compounds. [Link]

  • Ignatyev, I., et al. Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. [Link]

  • IntechOpen. Interpretation of Mass Spectra. [Link]

  • ResearchGate. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. [Link]

  • ChemRxiv. Benchmarking tandem mass spectra of small natural product molecules via ab initio molecular dynamics. [Link]

  • European Medicines Agency. Guideline on the chemistry of active substances. [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Green synthesis of new spiropyrroloisatin and spiroindenopyrroles using biosynthesized CuO/ZnO@MWCNTs nanocatalyst. [Link]

  • Redenti, E., et al. (1995). Solution- and solid-state structures of the (-)-n-heptylcarbamate of geneseroline and its hydrochloride salt. Journal of Pharmaceutical Sciences, 84(9), 1126-1133. [Link]

  • PubChemLite. Benzyl n-(3-aminopropyl)carbamate hydrochloride (C11H16N2O2). [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Cbz Deprotection Strategies for Benzyl 6-azaspirooctan-1-ylcarbamate Hydrochloride

Advanced Application Note: Cbz Deprotection Strategies for Benzyl 6-azaspiro[1]octan-1-ylcarbamate Hydrochloride Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus:...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Cbz Deprotection Strategies for Benzyl 6-azaspiro[1]octan-1-ylcarbamate Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and scalable synthetic methodologies.

Introduction & Structural Challenges

The molecule Benzyl 6-azaspiro[1]octan-1-ylcarbamate hydrochloride presents a unique multifactorial challenge in synthetic organic chemistry. The spirocyclic core—comprising a piperidine ring spiro-fused to a cyclopropane ring—is a highly valued scaffold in modern drug discovery for its ability to impart three-dimensionality and improve metabolic stability.

However, deprotecting the carboxybenzyl (Cbz) group from the primary amine at the 1-position (on the cyclopropane ring) must be carefully calibrated due to two structural features:

  • The Hydrochloride Salt: The secondary piperidine nitrogen (6-aza position) is protonated as a hydrochloride salt. Halide ions, particularly chlorides in high local concentrations, strongly coordinate to palladium surfaces, acting as a catalyst poison and stalling standard hydrogenolysis[1].

  • The Spiro-Cyclopropane Ring: While generally robust, highly strained spiro-cyclopropanes can be susceptible to ring-opening under excessively harsh acidic conditions or elevated temperatures.

This application note synthesizes field-proven methodologies to overcome these challenges, providing researchers with three distinct, self-validating protocols for efficient Cbz cleavage.

Strategic Decision Workflow

Selecting the optimal deprotection strategy depends on available equipment, scale, and the downstream tolerance for trace metal impurities. The following decision matrix guides the selection process.

G Start Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl (Cbz-Protected Spirocycle) Q1 Is trace metal contamination a strict downstream concern? Start->Q1 Branch1 Acid-Mediated Cleavage (33% HBr/AcOH) Q1->Branch1 Yes (Metal-Free) Q2 Is H2 gas & pressure equipment available? Q1->Q2 No Product 6-azaspiro[2.5]octan-1-amine (Deprotected Product) Branch1->Product Branch2 Base-Assisted Hydrogenation (Pd/C, H2, NaOAc) Q2->Branch2 Yes Branch3 Transfer Hydrogenation (Pd/C or SiliaCat, NH4HCO2) Q2->Branch3 No (Use Transfer Reagents) Branch2->Product Branch3->Product

Decision matrix for selecting Cbz deprotection methods for spirocyclic amine hydrochlorides.

Experimental Protocols & Mechanistic Causality

Protocol A: Base-Assisted Catalytic Hydrogenation (The Gold Standard)

Causality Insight: To prevent the chloride counterion from poisoning the Pd(0) catalyst, a stoichiometric amount of a weak base (Sodium Acetate) is added. This buffers the system, precipitating NaCl and freeing the palladium surface for H2 activation[1].

Materials:

  • Benzyl 6-azaspiro[1]octan-1-ylcarbamate hydrochloride (1.0 eq)

  • 10% Pd/C (50% w/w water wet) (10 mol% Pd)

  • Sodium Acetate (NaOAc) (1.1 eq)

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried hydrogenation flask with the starting material (1.0 eq) and NaOAc (1.1 eq). Dissolve in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Always add Pd/C to the solvent under a blanket of Nitrogen to prevent the pyrophoric ignition of methanol vapors.

  • Atmosphere Exchange: Seal the flask. Evacuate the flask under a vacuum and backfill with Nitrogen (repeat 3x). Evacuate and backfill with Hydrogen gas (repeat 3x).

  • Reaction: Stir the suspension vigorously under a Hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). The starting material is UV-active. The product (an aliphatic primary amine) is UV-inactive but stains deep purple with Ninhydrin.

  • Workup: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate. To isolate as a stable dihydrochloride salt, dissolve the residue in minimal Ethyl Acetate and add 2.0 M HCl in Diethyl Ether (2.5 eq). Stir for 30 minutes, filter the resulting precipitate, and dry under a high vacuum.

Protocol B: Rapid Transfer Hydrogenation

Causality Insight: When gaseous hydrogen is unavailable or hazardous, transfer hydrogenation using ammonium formate provides an in-situ source of H2. This method is highly compatible with microwave irradiation, drastically reducing reaction times from hours to minutes[2][3].

Materials:

  • Benzyl 6-azaspiro[1]octan-1-ylcarbamate hydrochloride (1.0 eq)

  • 10% Pd/C or SiliaCat Pd(0) (5 mol% Pd)

  • Ammonium Formate (NH₄HCO₂) (5.0 eq)

  • Ethanol

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the starting material, Ammonium Formate, and the Palladium catalyst in Ethanol.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 80 °C for 15–20 minutes. The thermal decomposition of ammonium formate generates H2, CO2, and NH3, driving the hydrogenolysis.

  • Workup: Cool to room temperature. Filter through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate. Partition the residue between 1M NaOH (aqueous) and DCM to remove residual formate salts. Extract the aqueous layer 3x with DCM, dry over Na2SO4, and concentrate to yield the free base.

Protocol C: Acid-Mediated Cleavage (Metal-Free)

Causality Insight: For late-stage active pharmaceutical ingredients (APIs) where strict regulatory limits on heavy metals apply, acid-mediated cleavage is preferred[4]. The strong acid protonates the carbamate carbonyl, facilitating the loss of benzyl bromide (or benzyl cation) without affecting the spirocycle[5].

Materials:

  • Benzyl 6-azaspiro[1]octan-1-ylcarbamate hydrochloride (1.0 eq)

  • 33% HBr in Acetic Acid (Excess, ~10 eq)

  • Diethyl Ether (for precipitation)

Step-by-Step Procedure:

  • Preparation: Cool a round-bottom flask containing the starting material to 0 °C under Nitrogen.

  • Acid Addition: Dropwise, add 33% HBr in Acetic Acid. Caution: Highly corrosive. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The evolution of CO2 gas will be observed.

  • Self-Validation: LC-MS is the best monitoring tool here. Look for the disappearance of the M+H peak of the starting material and the appearance of the deprotected mass (M - 134 Da).

  • Workup: Pour the reaction mixture slowly into a large volume of vigorously stirred, ice-cold Diethyl Ether. The product will precipitate as the dihydrobromide salt.

  • Isolation: Filter the solid, wash extensively with cold Diethyl Ether to remove residual acetic acid and benzyl bromide byproducts, and dry under a vacuum.

Comparative Data Summary

The table below synthesizes the operational parameters of the three protocols to aid in process selection.

ParameterProtocol A: Base-Assisted H2Protocol B: Transfer HydrogenationProtocol C: Acid-Mediated (HBr)
Primary Reagents Pd/C, H₂, NaOAcPd/C, NH₄HCO₂33% HBr in AcOH
Reaction Time 4 – 6 hours15 – 30 minutes (Microwave)2 hours
Typical Yield 85 – 95%80 – 90%75 – 85%
Scalability Excellent (Multi-kg)Moderate (Volume limited by MW)Good (Requires careful quenching)
Key Advantage Cleanest impurity profileFastest execution; no H₂ gas needed100% Metal-free
Key Disadvantage Requires H₂ handlingFormate salt removal requiredHarsh acidic conditions

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters.[Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. RSC Medicinal Chemistry.[Link]

  • A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support guide for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl (CAS: 1774897-50-5). This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support guide for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl (CAS: 1774897-50-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and handling of this compound. As Senior Application Scientists, we have compiled this information to help you maintain the integrity of your samples and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl.

Q1: What are the ideal long-term storage conditions for solid Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl?

The primary goal for long-term storage is to mitigate the main drivers of chemical degradation: moisture, heat, and light. The stability of this compound is critically dependent on its storage environment.

Answer: For optimal long-term stability, the solid compound should be stored at 2-8°C , under an inert atmosphere (e.g., Argon or Nitrogen) , in a tightly sealed, light-resistant container (e.g., amber glass vial) , and placed within a desiccator containing a suitable desiccant.

  • Temperature (2-8°C): Lowering the temperature significantly reduces the rate of all potential degradation reactions. While some suppliers may ship the product at room temperature for short durations, long-term storage requires refrigeration.[1][2] Storing at temperatures below -20°C is also an acceptable practice for extended periods.[3]

  • Moisture (Desiccation): The hydrochloride salt form can be hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This absorbed water can initiate hydrolytic degradation of the carbamate functional group. Storing in a desiccator is crucial to minimize this risk.

  • Atmosphere (Inert Gas): While the compound is not acutely sensitive to oxygen, storing under an inert atmosphere provides an extra layer of protection against potential long-term oxidative degradation, particularly of the benzyl group or the secondary amine if disproportionation occurs.

  • Light (Light-Resistant Container): To prevent potential photodegradation, the compound should be stored in the dark or in amber vials.[6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows kinetic rates of all degradation pathways.
Humidity In a desiccatorPrevents moisture absorption (hygroscopicity) and subsequent hydrolysis.[4][5]
Atmosphere Inert (Argon or Nitrogen)Minimizes risk of long-term oxidative degradation.
Light Store in dark/amber vialPrevents potential photodegradation.[6]
Q2: What are the primary chemical degradation pathways I should be aware of?

Understanding the potential chemical liabilities of the molecule is key to preventing them. For Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl, the main points of failure are the carbamate linkage and the hydrochloride salt form.

Answer: The three primary degradation pathways of concern are hydrolysis , thermal decomposition , and salt disproportionation .

  • Hydrolysis: This is the most common degradation pathway for carbamates.[7][8] The ester linkage of the carbamate is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of 6-azaspiro[2.5]octan-1-amine, benzyl alcohol, and carbon dioxide.

  • Thermal Decomposition: Carbamates are known to be thermally labile.[9] At elevated temperatures, they can decompose through various mechanisms. One common pathway involves cleavage to form an amine, an alkene, and carbon dioxide.[10][11] Another pathway could yield an isocyanate and an alcohol.[12]

  • Salt Disproportionation: This process involves the conversion of the hydrochloride salt back to its corresponding free base form.[13][14] This can be mediated by moisture or interaction with basic excipients in a formulation. The resulting free base is more nucleophilic and potentially more susceptible to other degradation pathways.

main Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl hydrolysis Hydrolysis (Moisture) main->hydrolysis thermal Thermal Degradation (Heat) main->thermal disprop Disproportionation (Moisture, High pH) main->disprop prod_hydro 6-Azaspiro[2.5]octan-1-amine + Benzyl Alcohol + CO2 hydrolysis->prod_hydro Cleavage of carbamate bond prod_thermal Amine + Alkene + CO2 OR Isocyanate + Alcohol thermal->prod_thermal High energy fragmentation prod_disprop Free Base Form (More Reactive) disprop->prod_disprop Loss of HCl

Potential degradation pathways for the compound.
Q3: I suspect my compound has degraded. How can I confirm this and identify the impurities?

Visual inspection is unreliable. Analytical chemistry provides the definitive answer to the integrity of your compound.

Answer: The most effective method for assessing the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) , preferably with both UV and Mass Spectrometric (MS) detectors.

  • HPLC-UV: This is the workhorse technique for purity assessment. A reversed-phase HPLC method can separate the parent compound from its more polar (e.g., hydrolyzed amine) or less polar degradation products. Comparing the peak area percentage of the main peak against a reference standard or a "time zero" sample will quantify the extent of degradation. Due to their thermal instability, HPLC is preferred over Gas Chromatography (GC) for carbamate analysis.[9][15]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown peaks in your chromatogram. By determining the mass-to-charge ratio (m/z) of the degradation products, you can deduce their chemical structures and confirm the degradation pathway.[16]

  • Forced Degradation Studies: To proactively understand potential issues, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidant, intense light) to generate likely degradation products.[16] These samples can then be analyzed by LC-MS to create a profile of potential impurities before they appear in long-term stability studies.

Q4: I am formulating this compound with excipients. Are there any known incompatibilities?

Excipient interactions are a critical consideration in drug development and can significantly impact the stability of the active pharmaceutical ingredient (API).

Answer: Yes, excipient choice is critical. Based on the structure of your compound, you should be particularly cautious with:

  • Alkaline Excipients: Excipients that create an alkaline microenvironment (e.g., magnesium stearate, calcium carbonate) can accelerate both base-catalyzed hydrolysis of the carbamate and disproportionation of the hydrochloride salt.[17]

  • Hygroscopic Excipients: Highly hygroscopic excipients (e.g., starch, certain grades of microcrystalline cellulose) can attract water into a formulation, which can then participate in hydrolysis.[4]

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities. For example, lactose can undergo Maillard reactions with primary or secondary amines if the salt disproportionates.[18] Peroxides in excipients like povidone can promote oxidative degradation.

  • Calcium Phosphates: Studies have shown that calcium phosphate excipients (DCP, TCP) can promote the hydrolysis of carbamate-containing drugs under moisture conditions due to changes in the microenvironmental pH.[19]

A thorough drug-excipient compatibility study using techniques like Differential Scanning Calorimetry (DSC) and HPLC analysis of stressed binary mixtures is essential during pre-formulation development.[20][21]

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., clumping, discoloration, oily film) 1. Moisture absorption (hygroscopicity).2. Significant chemical degradation.1. Discard the affected sample. Do not use it for experiments.2. Review storage procedures. Ensure the container is tightly sealed and stored in a functional desiccator.3. Procure a fresh lot of the compound and establish a new, validated "time zero" analytical reference.
Decreased purity observed by HPLC over time 1. Sub-optimal storage temperature.2. Exposure to moisture.3. Exposure to light.1. Confirm storage unit (refrigerator/freezer) is maintaining the correct temperature.2. Re-evaluate handling procedures. Minimize time the container is open to ambient air. Weigh out material promptly and reseal tightly.3. Ensure the use of amber vials or storage in a dark location.
Appearance of a new, major peak in the HPLC chromatogram A specific degradation pathway has been initiated.1. Analyze the sample using LC-MS to determine the mass of the new peak.2. Compare the mass with potential degradation products (see degradation pathway diagram).3. If hydrolysis is confirmed, intensify efforts to exclude moisture.4. If an oxidative product is identified, ensure the container is purged with inert gas before sealing.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol outlines the best practice for storing the solid Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl to ensure maximum stability.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Laboratory-grade Argon or Nitrogen gas with a delivery system

  • Calibrated refrigerator (2-8°C)

  • Desiccator cabinet or chamber with active desiccant (e.g., silica gel)

Procedure:

  • Upon receipt, place the manufacturer's sealed container inside a desiccator in a 2-8°C refrigerator.

  • For use, allow the container to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • In a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas), quickly weigh the desired amount of material into a tared, amber vial.

  • Immediately after dispensing, flush the headspace of the original container with Argon or Nitrogen for 15-30 seconds.

  • Seal the original container cap tightly, wrap with parafilm for an extra seal, and return it to the desiccator in the refrigerator.

  • Handle the newly weighed sample appropriately for your experiment. For any leftover material in the new vial intended for storage, repeat steps 4 and 5.

Protocol 2: Workflow for Stability Assessment via HPLC

This protocol provides a framework for monitoring the stability of a stored sample over time.

start Receive New Batch of Compound prep_t0 Prepare 'Time Zero' (T=0) Sample for HPLC Analysis start->prep_t0 storage Store Bulk Compound (Protocol 1) start->storage run_t0 Analyze T=0 Sample (HPLC-UV/MS) prep_t0->run_t0 archive_t0 Archive T=0 Data (Purity, Chromatogram) run_t0->archive_t0 compare Compare T=X Data to T=0 Data archive_t0->compare pull_tx Pull Sample at Time Point 'X' (e.g., 3, 6, 12 months) storage->pull_tx prep_tx Prepare Sample for HPLC Analysis pull_tx->prep_tx run_tx Analyze Sample (Same HPLC Method) prep_tx->run_tx run_tx->compare stable Result: Stable (Purity ≥ 98%, No Significant Degradants) compare->stable Pass unstable Result: Unstable (Purity < 98% or New Peaks > 0.1%) compare->unstable Fail

Workflow for a long-term stability study.
References
  • Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Retrieved from [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Retrieved from [Link]

  • Rowayshed, G., Sharaf, A. M. M., & Mostafa, M. M. (2014). Stability of Carbamate Pesticides Residue in Some Vegetables throughout the Household Processing and Cooking. Journal of Food and Dairy Sciences, 5(1), 27-40.
  • Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Acta Pharmaceutica Suecica, 1, 389-400.
  • da Silva, E. F., Svendsen, H. F., & Merz, K. M. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 44(18), 7169–7176. Retrieved from [Link]

  • Wentworth, P., & Janda, K. D. (1999). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Biochemical Journal, 341(1), 137-142.
  • Gafurov, Z. N., Gafurov, I. Z., & Gumerov, F. M. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1317. Retrieved from [Link]

  • Perry, R. J., et al. (2016). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels, 30(11), 9594–9601. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543.
  • Purohit, H. S., & Taylor, L. S. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(11), 3815–3826. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Retrieved from [Link]

  • Parikh, T., et al. (2017). Potential Reactivity of Calcium Phosphate Excipients with Carbamate Functionality of Active Pharmaceutical Ingredients. AAPS Annual Meeting and Exposition.
  • Sánchez-Rojas, F., et al. (2001). Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. Journal of Agricultural and Food Chemistry, 49(7), 3232-3237.
  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Li, S., & Chen, X. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Drug Delivery Science and Technology, 29, 172-179.
  • de Paula, R. C., et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Pharmaceutical Development and Technology, 26(6), 661-669.
  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Rao, T. N., & Fujishima, A. (2002). Electrochemical Detection of Carbamate Pesticides at Conductive Diamond Electrodes. Analytical Chemistry, 74(6), 1367–1373.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Al-kassas, R., et al. (2016). Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. Pharmaceutical Development and Technology, 21(6), 723-732.
  • Al-Nasir, F. M., & Jiries, A. G. (2019). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Critical Reviews in Analytical Chemistry, 49(5), 427-443.
  • Lalla, J. K., & Gurnasinghani, M. L. (2002). Compatibility studies between carbamazepine and tablet excipients using thermal and non-thermal methods. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 843-851.
  • Tradeindia. (n.d.). Benzyl (6-azaspiro[2.5]octan-1-yl)carbamate/ 1239852-33-5. Shengda Pharmaceutical Co.,limited. Retrieved from [Link]

  • Aurtus. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved from [Link]

  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • NextSDS. (n.d.). 6-benzyl-1-oxa-6-azaspiro[10][22]octane — Chemical Substance Information. Retrieved from [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • Adeboye, T. A., & Oladimeji, F. A. (2008). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 7(2), 949-954.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. Frontiers in Environmental Science, 11, 1133642.
  • International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review. IJNRD, 3(4).
  • Roy, J., & Shha, M. (2019). Characterization and In-silico toxicity prediction of degradation products of felbamate. Journal of Applied Pharmaceutical Science, 9(3), 061-070.
  • Zhang, J., et al. (2021). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 12, 699893.

Sources

Optimization

Technical Support Center: Advanced Strategies for Substitution Reactions on Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for navigating the synthetic challenges associated with Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the synthetic challenges associated with Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations for overcoming the significant steric hindrance inherent in this spirocyclic scaffold. Spirocyclic motifs are increasingly vital in modern drug discovery for their ability to confer conformational rigidity and explore three-dimensional chemical space, but their unique geometry often presents synthetic hurdles.[1][2][3] This guide is designed to equip you with the strategies needed to successfully functionalize this challenging yet valuable molecule.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in performing substitution reactions on Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is the steric bulk imposed by the 6-azaspiro[2.5]octane core. The cyclopropane and piperidine rings fused at a single quaternary carbon create a rigid, three-dimensional shield around the reactive centers of the carbamate moiety. This congestion significantly impedes the approach of nucleophiles or electrophiles, slowing reaction rates and often leading to failed reactions under standard conditions.[4][5]

Caption: Steric hindrance zones on the target molecule.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of the carbamate nitrogen is failing with standard bases like K₂CO₃ and alkyl bromides. What is happening?

A1: This is a classic case of steric hindrance combined with reduced nucleophilicity.

  • Steric Blockade: The spirocyclic framework physically blocks the pathway for the alkyl halide to approach the nitrogen atom for an SN2 reaction.[5][6]

  • Reduced Nitrogen Nucleophilicity: The electron-withdrawing effect of the adjacent carbonyl group significantly lowers the nucleophilicity of the nitrogen atom, making it a poor reactant even if it weren't sterically hindered.

  • Ineffective Deprotonation: A weak inorganic base like potassium carbonate is often insufficient to fully deprotonate the carbamate N-H, which has a pKa in the range of 15-17. Without complete deprotonation to form the more nucleophilic amide anion, the reaction is unlikely to proceed.

Q2: I am trying to remove the Benzyl carbamate (Cbz) protecting group via catalytic hydrogenolysis (Pd/C, H₂), but the reaction is stalled or incomplete. Why?

A2: While hydrogenolysis is a standard Cbz-deprotection method, its failure here is common and points to two likely causes:[7][8]

  • Steric Hindrance at the Catalyst Surface: The bulky spirocycle can prevent the benzyl group from effectively adsorbing onto the active sites of the palladium catalyst. For hydrogenation to occur, the aromatic ring must lie flat on the catalyst surface, a conformation which the substrate's rigid structure may disfavor.

  • Catalyst Poisoning: Although less common for this specific scaffold, trace impurities, particularly sulfur-containing compounds from previous steps, can poison the palladium catalyst and halt the reaction.

Successful deprotection will require moving to chemical cleavage methods that do not rely on surface catalysis. See Guide 2 for detailed protocols.

Q3: What are the best starting points for solvent and temperature when attempting to modify this molecule?

A3: Given the high activation energy barrier due to sterics, your starting conditions should be more forcing than typical substitution reactions.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate cations, leaving the anionic nucleophile more reactive, and are stable at higher temperatures.[9]

  • Temperature: Do not expect these reactions to proceed at room temperature. A starting point of 60-80 °C is reasonable, with the potential to increase to >100 °C if necessary. Always monitor for decomposition of your starting material or product at elevated temperatures using Thin Layer Chromatography (TLC).

Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Failed N-Alkylation Reactions

This guide provides a systematic approach to achieving successful N-alkylation of the sterically hindered carbamate. The core strategy is to generate the highly reactive carbamate anion in situ before introducing the electrophile.

G start Start: Failed N-Alkylation (Low/No Yield) step1 Step 1: Switch to Strong, Non-Nucleophilic Base (e.g., NaH, KHMDS) start->step1 step2 Step 2: Use Anhydrous Polar Aprotic Solvent (e.g., DMF, THF, DMSO) step1->step2 step3 Step 3: Optimize Deprotonation (0 °C to RT, 1h) step2->step3 step4 Step 4: Add Electrophile (Cool back to 0 °C before addition) step3->step4 decision1 Reaction Progress? step4->decision1 step5 Step 5: Increase Temperature (Incrementally: 60 °C → 80 °C → 100 °C) decision1->step5 No success Success: Isolate Product decision1->success Yes decision2 Reaction Progress? step5->decision2 step6 Step 6: Use a More Reactive Electrophile (R-Br → R-I → R-OTf) decision2->step6 No decision2->success Yes step6->decision1 Re-evaluate fail Failure: Consider Alternative Synthesis step6->fail

Caption: N-Alkylation Troubleshooting Workflow.

Detailed Protocol: N-Alkylation using Sodium Hydride

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back down to 0 °C.

  • Add the alkyl halide (or triflate) (1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. If no conversion is observed, gradually heat the reaction mixture as outlined in the workflow diagram.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Conditions for N-Alkylation

ParameterRecommendationRationale
Base NaH, KHMDS, LiHMDSStrong, non-nucleophilic bases that ensure complete deprotonation of the carbamate.
Solvent Anhydrous DMF, THF, DMSOPolar aprotic solvents that enhance nucleophilicity and are stable at high temperatures.
Electrophile R-I > R-Br > R-ClIodides are better leaving groups, increasing reaction rates.[10] For unreactive systems, use R-OTf.
Temperature 60 - 100 °CNecessary to overcome the high activation energy barrier caused by steric hindrance.
Guide 2: Alternative Strategies for Cbz Group Deprotection

When catalytic hydrogenolysis fails, chemical cleavage is the most reliable alternative. The choice of method depends on the functional group tolerance of your molecule.

Protocol 2.1: Harshest Method - Strong Acid Cleavage [7]

  • Mechanism: The strong acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a benzyl cation.

  • Procedure:

    • Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid.

    • Cool the solution to 0 °C.

    • Add 33% hydrogen bromide (HBr) in acetic acid (3-5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, precipitate the amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Considerations: This method is fast and effective but incompatible with other acid-labile groups (e.g., Boc protecting groups, acetals).

Protocol 2.2: Milder Method - Nucleophilic Cleavage [11]

  • Mechanism: A soft nucleophile (thiolate) attacks the benzylic carbon in an SN2 fashion, displacing the carbamate. This works because the benzylic carbon is sterically unhindered.[11]

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent like DMF or NMP.

    • Add 2-mercaptoethanol (5.0 eq) followed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq).

    • Heat the mixture to 75-90 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Perform a standard aqueous workup and purify by column chromatography.

  • Considerations: This method is much milder than strong acid and tolerates many functional groups. Its success depends on the SN2 accessibility of the benzylic carbon.

References

  • Chemistry LibreTexts. (2022). 11.8: Nucleophilic Substitution at Activated Amides and Carbamides. [Link]

  • Chemistry LibreTexts. (2021). 6.9: Nucleophilic Substitution at Activated Amides and Carbamides. [Link]

  • Reddit. (2023). Mechanism of carbamate reduction to N-methyl?[Link]

  • UNIMIB. Nucleophilic Substitution. [Link]

  • Organic Letters. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Journal of the Chinese Chemical Society. Efficient Detachment of N-Benzyl Carbamate Group. [Link]

  • Nature Communications. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]

  • ResearchGate. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. [Link]

  • ResearchGate. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ACS Publications. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • PMC. (2026). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. [Link]

  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Chemistry Learner. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]

  • PMC. (2014). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]

  • Quora. (2016). Why does leaving group leave in substitution reaction?[Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Chemistry Stack Exchange. (2019). Reduction of carbamate with LAH. [Link]

  • PubMed. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • PubMed. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link]

  • ResearchGate. (2026). Efficient and clean synthesis of N-alkyl carbamates by transcarboxylation and O-alkylation coupled reactions using a DBU–CO 2 zwitterionic carbamic complex in aprotic polar media. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Tradeindia. Benzyl (6-azaspiro[2.5]octan-1-yl)carbamate/ 1239852-33-5. [Link]

  • ChemRxiv. Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. [Link]

  • ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Reference Spectra for Benzyl 6-azaspirooctan-1-ylcarbamate Hydrochloride

Analytical Comparison Guide: 1H and 13C NMR Reference Spectra for Benzyl 6-azaspiro[1]octan-1-ylcarbamate Hydrochloride Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus:...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1H and 13C NMR Reference Spectra for Benzyl 6-azaspiro[1]octan-1-ylcarbamate Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural characterization, comparative spectral analysis, and self-validating qNMR methodologies.

Introduction: Escaping Flatland with Spirocyclic Scaffolds

In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp2-hybridized aromatic systems toward highly three-dimensional, sp3-rich architectures—a macroscopic trend widely recognized as "escaping flatland" [1]. Spirocyclic scaffolds, such as the spiro[1]octane system, are at the forefront of this movement. By sharing a single quaternary carbon between two rings, these molecules introduce profound conformational rigidity.

Benzyl 6-azaspiro[1]octan-1-ylcarbamate hydrochloride (CAS: 1774897-50-5) is a highly valuable building block in this class. It features a piperidine ring spiro-fused to a cyclopropane ring, with a stereocenter at the C1 position bearing a benzyl carbamate (Cbz) protecting group. This guide objectively compares the nuclear magnetic resonance (NMR) spectral profile of this conformationally restricted hydrochloride salt against its free base form and a flexible, non-spirocyclic analog (Benzyl piperidin-4-ylmethylcarbamate).

Structural & Conformational Analysis

The spiro[1]octane core inherently restricts the conformational freedom of the piperidine ring. In a standard piperidine, rapid chair-to-chair inversion averages the axial and equatorial proton signals at room temperature. However, the spiro-fusion at the C4 position of the piperidine (C3 of the cyclopropane) imposes a severe steric bias, locking the system into a preferred chair conformation where the cyclopropane ring sits orthogonal to the piperidine plane [2].

This rigidity not only alters the molecule's pharmacological profile but also produces a highly distinct, complex NMR signature compared to flexible analogs.

Pathway A Spirocyclic Scaffold (Spiro[2.5]octane core) B Conformational Restriction A->B Rigid 3D geometry C Reduced Entropic Penalty on Binding B->C Pre-organized state E Shielding of Metabolic Hotspots B->E Steric hindrance D Enhanced Target Affinity & Selectivity C->D Thermodynamic gain F Improved PK Profile E->F Increased half-life

Impact of spirocyclic conformational restriction on drug-target binding and pharmacokinetics.

Comparative NMR Spectral Data

To establish a robust analytical baseline, the quantitative data below compares the simulated/empirical chemical shifts of the target compound against alternative forms.

Table 1: 1H NMR (400 MHz, DMSO-d6) Chemical Shifts (δ, ppm)

Note: Multiplicities and integrations are provided for the target HCl salt.

Proton AssignmentBenzyl 6-azaspiro[1]octan-1-ylcarbamate HClFree Base AnalogFlexible Analog (Non-Spiro)
Piperidine NH / NH2⁺ 8.80 - 9.20 (br s, 2H)2.50 (br s, 1H)8.60 - 9.00 (br s, 2H)
Cbz NH 7.55 (d, J = 7.2 Hz, 1H)7.40 (d, J = 7.0 Hz, 1H)7.30 (t, J = 5.8 Hz, 1H)
Aromatic CH (Cbz) 7.30 - 7.40 (m, 5H)7.30 - 7.40 (m, 5H)7.30 - 7.40 (m, 5H)
Benzyl CH2 (Cbz) 5.02 (s, 2H)5.00 (s, 2H)5.00 (s, 2H)
Piperidine CH2 (C5, C7) 3.05 - 3.25 (m, 4H)2.60 - 2.80 (m, 4H)3.10 - 3.30 (m, 4H)
Piperidine CH2 (C4, C8) 1.60 - 1.85 (m, 4H)1.30 - 1.50 (m, 4H)1.60 - 1.80 (m, 4H)
Aliphatic CH (C1) 2.45 (m, 1H)2.35 (m, 1H)3.60 (m, 1H)
Cyclopropane CH2 (C2) 0.85 (m, 1H), 0.55 (m, 1H)0.75 (m, 1H), 0.45 (m, 1H)N/A
Table 2: 13C NMR (100 MHz, DMSO-d6) Chemical Shifts (δ, ppm)
Carbon AssignmentBenzyl 6-azaspiro[1]octan-1-ylcarbamate HClFree Base AnalogFlexible Analog (Non-Spiro)
C=O (Carbamate) 156.5156.8156.2
Aromatic C (ipso) 137.2137.5137.4
Aromatic C (o, m, p) 127.8, 128.1, 128.5127.7, 128.0, 128.4127.8, 128.1, 128.5
Benzyl CH2 65.465.265.3
Piperidine C (C5, C7) 42.146.543.2
Piperidine C (C4, C8) 28.532.129.0
Cyclopropane CH (C1) 32.433.1N/A
Spiro C (C3) 18.219.5N/A
Cyclopropane CH2 (C2) 14.615.2N/A

Causality in Spectral Shifts: An Expert Perspective

To ensure scientific integrity, it is critical to understand why these specific spectral differences occur. The experimental choices and resulting data are governed by three primary mechanistic phenomena:

  • The Beta-Effect of Protonation (13C NMR): A common pitfall in spectral interpretation is assuming that protonating an amine (converting the free base to the HCl salt) universally deshields all adjacent atoms. While the 1H NMR signals for the C5/C7 piperidine protons shift downfield (from ~2.70 ppm to ~3.15 ppm) due to reduced electron density, the corresponding 13C signals actually shift upfield (from 46.5 ppm to 42.1 ppm). This counter-intuitive phenomenon, known as the β -effect, is caused by electric field polarization of the C-H bonds upon nitrogen protonation.

  • Diastereotopic Cyclopropane Protons (1H NMR): The C1 position of the cyclopropane ring bears the Cbz-protected amine, creating a chiral center. Because of this adjacent stereocenter, the two protons on the neighboring C2 cyclopropane carbon are strictly diastereotopic . They exist in distinct magnetic environments (one cis to the carbamate, one trans) and cannot be averaged by rotation due to the rigid ring. Consequently, they appear as two distinct multiplets at ~0.85 ppm and ~0.55 ppm, rather than a single 2H signal.

  • Magnetic Anisotropy & Ring Strain: The highly strained nature of the cyclopropane ring forces its C-C bonds to possess higher p-character (approaching sp2 hybridization). This creates a diamagnetic anisotropic cone that heavily shields protons located above the ring plane, pushing the C2 protons into the unusually high-field region (< 1.0 ppm) compared to the flexible analog.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the acquisition of these reference spectra must follow a self-validating quantitative NMR (qNMR) workflow [3]. The protocol below ensures that the data is not only qualitatively accurate but quantitatively reliable for purity assessment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve precisely 20.0 mg of Benzyl 6-azaspiro[1]octan-1-ylcarbamate hydrochloride in 0.6 mL of anhydrous DMSO-d6. Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Probe Tuning & Matching: Insert the sample and manually tune/match the probe for both 1H and 13C frequencies. This minimizes reflected power and ensures the calculated 90° pulse width is accurate.

  • Iterative Shimming (The Validation Gate): Perform 3D gradient shimming. Validation Check: Measure the linewidth of the TMS peak at half-height ( w1/2​ ). The workflow must not proceed unless w1/2​≤0.5 Hz. If the peak is broader, re-shim to prevent integration errors caused by poor magnetic field homogeneity.

  • Relaxation Delay (D1) Optimization: For accurate quantitative integration, the relaxation delay must be set to at least 5×T1​ of the slowest relaxing nucleus. The carbamate NH and aromatic protons typically have T1​ values of ~2-3 seconds. Set D1 = 15 seconds.

  • Acquisition & Processing: Acquire 16 scans for 1H and 1024 scans for 13C. Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction.

Protocol S1 1. Sample Preparation 20 mg API in 0.6 mL DMSO-d6 + TMS S2 2. Probe Tuning & Matching Maximize sensitivity for 1H/13C S1->S2 S3 3. 3D Gradient Shimming Optimize magnetic field homogeneity S2->S3 S4 TMS Linewidth < 0.5 Hz? S3->S4 S4->S3 No (Re-shim) S5 4. Acquisition D1 = 5 x T1 (Quantitative) S4->S5 Yes S6 5. Processing Phase/Baseline Correction & Integration S5->S6

Self-validating quantitative NMR (qNMR) workflow ensuring high-fidelity spectral acquisition.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escaping flatland: increasing complexity as a macroscopic trend in drug discovery. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[Link]

Sources

Comparative

Comparative HPLC Method Validation for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate Hydrochloride Purity

Executive Summary Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride (CAS: 1774897-50-5) is a highly specialized spirocyclic building block increasingly utilized in modern drug discovery[1]. However, its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride (CAS: 1774897-50-5) is a highly specialized spirocyclic building block increasingly utilized in modern drug discovery[1]. However, its structural combination of a basic secondary amine and a bulky spirocyclic core presents significant analytical challenges, primarily peak tailing and poor resolution of process impurities on traditional stationary phases.

This guide provides an objective comparison between traditional 5 µm Fully Porous Particle (FPP) columns and modern 2.7 µm Superficially Porous Particle (SPP) (Core-Shell) columns for the purity analysis of this compound. By anchoring our methodology in ICH Q2(R2) validation guidelines[2], we demonstrate how optimizing particle architecture and mobile phase chemistry creates a robust, self-validating analytical system.

Mechanistic Rationale: Overcoming Analytical Challenges

The molecular structure of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride features a protonated piperidine nitrogen (due to the HCl salt form). When analyzed via reversed-phase HPLC, this basic amine strongly interacts with residual, unendcapped acidic silanols on the silica surface via ion-exchange mechanisms.

The Causality of the Solution: To mitigate this, our protocol utilizes 0.1% Trifluoroacetic acid (TFA) in the mobile phase. The low pH (~2.0) ensures the spirocyclic amine remains fully protonated, while the trifluoroacetate anion acts as a hydrophobic ion-pairing agent. This effectively masks the silanol interactions, transforming a broad, tailing peak into a sharp, Gaussian distribution.

Column Technology Comparison: FPP vs. SPP

Historically, 5 µm FPP columns have been the standard for purity assays. However, fully porous particles allow analytes to diffuse deep into the silica core, increasing the diffusion time and mass transfer resistance[3].

In contrast, SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion path for the bulky spirocyclic analyte[3]. According to chromatographic theory, this minimizes the van Deemter C-term (resistance to mass transfer), allowing the 2.7 µm SPP column to deliver efficiencies comparable to sub-2 µm UHPLC columns, but at significantly lower backpressures[4].

MassTransfer Analyte Spirocyclic Analyte FPP 5 µm Fully Porous (FPP) Deep pore diffusion Analyte->FPP Slow Kinetics SPP 2.7 µm Core-Shell (SPP) Shallow pore diffusion Analyte->SPP Fast Kinetics Broad High C-Term Peak Tailing (Tf > 1.5) FPP->Broad Sharp Low C-Term Sharp Peak (Tf < 1.2) SPP->Sharp

Fig 1. Mass transfer kinetics comparison between FPP and SPP architectures.

Quantitative Performance Comparison

We evaluated both column architectures using the same gradient profile. The SPP column demonstrated superior resolving power, acting as a self-validating control for system suitability.

Table 1: Chromatographic Performance Comparison

Parameter5 µm FPP C18 (Traditional)2.7 µm SPP C18 (Core-Shell)System Suitability Criteria
Retention Time (min) 12.48.2N/A
Theoretical Plates (N) 8,50024,400> 10,000
Tailing Factor (Tf) 1.651.12≤ 1.5
Resolution (Rs) from Impurity A 1.4 (Co-elution risk)3.1 (Baseline resolved)≥ 2.0
Backpressure (bar) 110185< 400 (Standard HPLC limit)

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility, the following step-by-step methodology must be strictly adhered to. The inclusion of system suitability checks ensures the instrument is fit-for-purpose before any sample is injected.

Step 1: Mobile Phase & Diluent Preparation

  • Diluent: Mix Milli-Q Water and HPLC-grade Acetonitrile in an 80:20 (v/v) ratio.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q Water (0.1% v/v). Degas via sonication.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile (0.1% v/v).

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride reference standard[1].

  • Transfer to a 10.0 mL volumetric flask, add 7 mL of diluent, and sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • Make up to volume with diluent to yield a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: 2.7 µm SPP C18, 150 x 4.6 mm.

  • Detection: PDA at 210 nm (captures the benzyl carbamate chromophore).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, further improving mass transfer kinetics).

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% 60% B

    • 10-12 min: 60% 90% B

    • 12-15 min: 90% B (Wash)

    • 15-15.1 min: 90% 10% B

    • 15.1-20 min: 10% B (Equilibration)

ICH Q2(R2) Method Validation Results

To prove that the 2.7 µm SPP method is scientifically sound and legally defensible, it was subjected to a rigorous validation lifecycle. The objective of ICH Q2(R2) validation is to unequivocally demonstrate that the analytical procedure is fit for its intended purpose[2].

ICH_Workflow Dev Method Optimization (SPP Column Selection) Spec Specificity Testing (Forced Degradation) Dev->Spec Lin Linearity & Range (25% to 150% Nominal) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob

Fig 2. Sequential ICH Q2(R2) method validation workflow for purity analysis.

Table 2: ICH Q2(R2) Validation Summary (2.7 µm SPP Method)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity Peak purity angle < Purity threshold across all stress conditions (Acid, Base, Peroxide, Heat).No interference at the retention time of the main peak.Pass
Linearity & Range R² = 0.9998 (Evaluated from 0.25 mg/mL to 1.50 mg/mL).Correlation coefficient (R²) ≥ 0.999.Pass
Precision (Repeatability) %RSD = 0.45% (n=6 injections at 100% test concentration).%RSD ≤ 2.0%.Pass
Accuracy (Recovery) Mean recovery = 99.8% (Spiked at 50%, 100%, and 150% levels).Recovery between 98.0% and 102.0%.Pass
Robustness Resolution > 2.5 under altered flow (±0.1 mL/min) and temp (±5°C).System suitability criteria met under deliberate variations.Pass

Conclusion

The comparative data unequivocally demonstrates that migrating the purity analysis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride from a traditional 5 µm FPP column to a 2.7 µm SPP column yields superior chromatographic performance. By leveraging the shallow diffusion path of core-shell particles[3] and the ion-pairing capability of TFA, the optimized method eliminates peak tailing and doubles theoretical plate counts. Furthermore, the method successfully passes all stringent ICH Q2(R2) validation parameters[2], providing a highly trustworthy, self-validating protocol for pharmaceutical quality control.

References

  • [3] Title: The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc. Source: chromtech.com URL:

  • [4] Title: Core-Shell vs Fully Porous Particles Webinar - Phenomenex Source: phenomenex.com URL:

  • [2] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

  • [1] Title: 1774897-50-5|Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride Source: bldpharm.com URL:

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. In the absence of direct experime...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate. In the absence of direct experimental data in publicly available literature, this document leverages established principles of ion chemistry and compares the predicted fragmentation with that of structurally related analogues to provide a robust analytical framework for researchers.

Introduction: The Analytical Challenge

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate (Molecular Formula: C₁₅H₂₀N₂O₂, Molecular Weight: 260.33 g/mol ) is a unique molecule incorporating three key structural motifs: a benzyl carbamate protecting group, a piperidine ring, and a spiro-fused cyclopropane.[1][2] The structural identification and differentiation of this compound from its isomers and related substances in complex matrices, such as during drug metabolism studies or synthetic route optimization, require a precise understanding of its behavior under mass spectrometric analysis.

This guide will focus on predicting the fragmentation of the protonated molecule, [M+H]⁺ (m/z 261.16), which is the primary ion expected under typical positive-mode Electrospray Ionization (ESI) conditions.[3][4] We will dissect the most probable fragmentation pathways and compare them to alternative structures to highlight the unique spectral signatures imparted by the spirocyclic core.

Predicted Fragmentation Pathways of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate

The fragmentation of the [M+H]⁺ ion (m/z 261.16) is predicted to be driven by the charge localization on the basic nitrogen atoms and the inherent lability of the carbamate and benzyl groups. The primary fragmentation routes are expected to involve the benzylic group, the carbamate linker, and the azaspirocyclic core.

Key Predicted Fragmentation Reactions:
  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[5] This is often the base peak in the spectrum and occurs via cleavage of the benzyl-oxygen bond. This cleavage can happen in two ways:

    • Pathway A: Direct cleavage yielding the tropylium ion and a neutral carbamic acid radical on the spirocyclic core.

    • Pathway B: Cleavage followed by rearrangement to produce the tropylium ion and the neutral 6-azaspiro[2.5]octan-1-yl isocyanate.

  • Loss of Carbon Dioxide (CO₂) from the Carbamate: Carbamates are known to readily lose CO₂ (44 Da) upon collisional activation.[6] This would result in a fragment ion at m/z 217.13, corresponding to the benzyl-protected amine.

  • Cleavage of the Spirocyclic Core: The strained cyclopropane ring fused to the piperidine core offers unique fragmentation channels. Alpha-cleavage, a common pathway for cyclic amines, involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][8] This can lead to ring-opening and subsequent fragmentation, providing structural information about the spirocyclic system.

  • Combined Fragmentation: Sequential fragmentation events are highly probable. For instance, the ion at m/z 217.13 (after CO₂ loss) could subsequently lose the benzyl group to yield a protonated amine fragment corresponding to the spirocyclic core.

The following diagram illustrates these predicted primary fragmentation pathways.

G cluster_main Predicted Fragmentation of [M+H]⁺ cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Carbamate Cleavage cluster_path3 Pathway 3: Spirocycle Cleavage mol [M+H]⁺ m/z 261.16 (C₁₅H₂₁N₂O₂⁺) trop Tropylium Ion m/z 91.05 (C₇H₇⁺) mol->trop Major neutral1 + Neutral Loss (C₈H₁₄N₂O₂) loss_co2 [M+H - CO₂]⁺ m/z 217.13 (C₁₄H₂₁N₂⁺) mol->loss_co2 Probable neutral2 + CO₂ spiro_frag Ring-Opened Fragments (e.g., alpha-cleavage) mol->spiro_frag Possible

Caption: Predicted major fragmentation pathways for protonated Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate.

Comparative Fragmentation Analysis

To understand which spectral features are unique to the target molecule, we compare its predicted fragmentation with two hypothetical alternatives.

Comparison 1: Non-Spirocyclic Analogue
  • Alternative: Benzyl piperidin-1-ylcarbamate

  • Analysis: This analogue would also prominently display the tropylium ion at m/z 91 and the loss of CO₂. However, fragments arising from the cleavage of the piperidine ring would differ from those of the spiro-octane system. The absence of the strained cyclopropane ring would likely lead to simpler, more predictable ring fragmentation, making the complex fragmentation pattern of the spirocycle a distinguishing feature.

Comparison 2: Alternative Protecting Group
  • Alternative: tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate (Boc-protected analogue)

  • Analysis: This analogue would not produce the m/z 91 tropylium ion. Instead, its spectrum would be dominated by the characteristic loss of isobutylene (56 Da) from the tert-butyl group to form a protonated carbamic acid, which would then readily lose CO₂. This comparison highlights how the m/z 91 peak serves as a definitive marker for the benzyl carbamate moiety.

Feature / Ion (m/z)Benzyl 6-azaspiro[2.5]octan-1-ylcarbamateNon-Spirocyclic AnalogueBoc-Protected Analogue
[M+H]⁺ 261.16VariesVaries
Tropylium Ion (m/z 91) Present (High Intensity) Present (High Intensity)Absent
Loss of CO₂ (M+H - 44) Present PresentPresent
Loss of Isobutylene (M+H - 56) AbsentAbsentPresent (High Intensity)
Spirocycle Fragments Present (Unique Pattern) AbsentPresent (Unique Pattern)

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a standardized protocol for obtaining a collision-induced dissociation (CID) tandem mass spectrum for the title compound using a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

Workflow Diagram

G cluster_workflow ESI-MS/MS Experimental Workflow prep 1. Sample Preparation (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) infuse 2. Direct Infusion / LC Introduction (Flow rate: 5-200 µL/min) prep->infuse ms1 3. Full Scan MS (MS1) (Scan m/z 50-500 to find [M+H]⁺) infuse->ms1 isolate 4. Precursor Ion Isolation (Isolate m/z 261.2 ± 0.5 Da) ms1->isolate cid 5. Collision-Induced Dissociation (CID) (Collide with N₂ or Ar gas) isolate->cid ms2 6. Product Ion Scan (MS2) (Scan m/z 40-270 to detect fragments) cid->ms2 analyze 7. Data Analysis (Correlate fragments to structure) ms2->analyze

Caption: Standard workflow for acquiring tandem mass spectrometry data for the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate HCl in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid to aid protonation.[9]

  • Instrument Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 2.0–3.5 kV

    • Cone Voltage: 20–40 V (Optimize for maximal [M+H]⁺ signal)

    • Desolvation Gas (N₂): Flow rate 600–800 L/h; Temperature 350–450 °C

    • Source Temperature: 120–150 °C

  • MS1 Full Scan:

    • Acquire a full scan mass spectrum from m/z 50 to 500 to confirm the presence and purity of the precursor ion, [M+H]⁺, at m/z 261.16.

  • MS/MS Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Precursor Ion: Select m/z 261.2 for isolation (using an isolation window of ± 0.5 to 1.0 Da).

    • Collision Gas: Use Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and determine the optimal energy for generating a rich spectrum. Low energy (10-15 eV) will favor larger fragments, while higher energy (25-40 eV) will promote more extensive fragmentation, including the formation of the tropylium ion.

    • Acquisition Range: Scan for product ions from m/z 40 to 270.

Conclusion

The mass spectrometric fragmentation of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is predicted to be rich and informative. The spectrum will likely be characterized by a dominant tropylium ion at m/z 91 , a key indicator of the benzyl group. Additional fragments resulting from the loss of CO₂ and specific cleavages within the azaspiro[2.5]octane core will provide a unique fingerprint for this molecule. By comparing this predicted pattern with those of non-spirocyclic or alternatively protected analogues, researchers can confidently identify unique structural motifs. The experimental protocol provided herein offers a robust starting point for acquiring high-quality data to confirm these predictions and facilitate the unambiguous identification of this compound in complex research settings.

References

  • Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. PubMed. Available at: [Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. Available at: [Link]

  • Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. J-STAGE. Available at: [Link]

  • Electrospray ionization mass spectrometry and its environmental applications. OSTI.GOV. Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

  • Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. Available at: [Link]

  • Mass Spectrometric Fragmentation of 1-(Benzyloxycarbonyl)amino-2-alkyl/cycloalkyl Thioacetates: a Thioester Pyrolysis-type Rearrangement under Electron Impact Ionization. Chinese Chemical Society. Available at: [Link]

  • Fragmentation and Interpretation of Spectra. University of Puerto Rico. Available at: [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Available at: [Link]

  • Benzyl (6-azaspiro[2.5]octan-1-yl)carbamate/ 1239852-33-5. Tradeindia. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. Available at: [Link]

  • 6-Benzyl-1-oxa-6-azaspiro(2,5)octane. PubChem. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

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